4-methyl-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide
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Overview
Description
4-methyl-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a thiazole ring, an indoline moiety, and a benzenesulfonamide group, contributes to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Indoline Derivative Preparation: The indoline moiety can be synthesized through the reduction of indole derivatives.
Coupling Reactions: The thiazole and indoline derivatives are then coupled using a suitable linker, such as an oxoethyl group, under controlled conditions.
Sulfonamide Formation: Finally, the benzenesulfonamide group is introduced through a sulfonation reaction using sulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Indole derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
4-methyl-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide: shares structural similarities with other sulfonamides, such as sulfamethoxazole and sulfasalazine.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir also contain thiazole rings.
Uniqueness
- The unique combination of the thiazole ring, indoline moiety, and benzenesulfonamide group in this compound distinguishes it from other sulfonamides. This structural uniqueness contributes to its distinct biological activities and potential applications.
Properties
IUPAC Name |
4-methyl-N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-14-7-9-18(10-8-14)29(26,27)23-21-22-17(13-28-21)12-20(25)24-15(2)11-16-5-3-4-6-19(16)24/h3-10,13,15H,11-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCPSVAUYCRCBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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